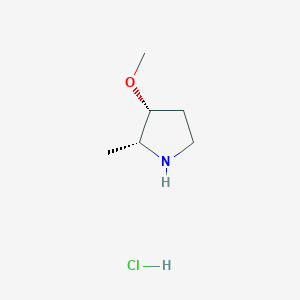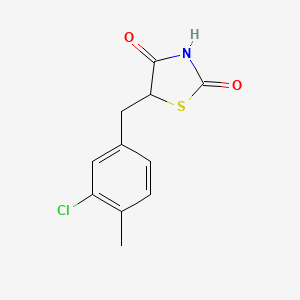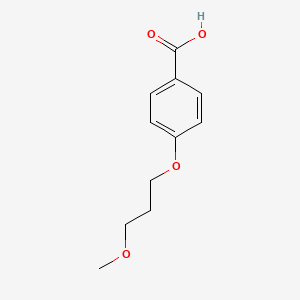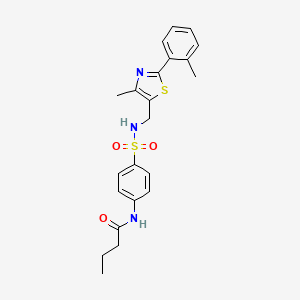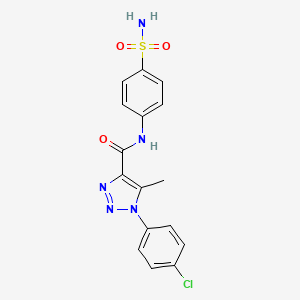
1-(4-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14ClN5O3S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
The study by Lagrenée et al. (2002) highlights the corrosion inhibition efficiency of triazole derivatives for mild steel in acidic media. Triazole compounds, including derivatives similar to the compound of interest, have shown significant potential in protecting metals against corrosion, with high inhibition efficiencies in different acidic environments. The research underscores the importance of triazole derivatives in industrial applications where metal preservation is crucial (Lagrenée et al., 2002).
Antimicrobial Activities
Another application area is the synthesis of triazole derivatives for antimicrobial purposes. Bektaş et al. (2007) synthesized novel triazole compounds and evaluated their antimicrobial activities. Some of these derivatives exhibited good to moderate activities against various test microorganisms. This indicates the potential of triazole derivatives, including the compound , in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial and Antifungal Agents
Desai et al. (2011) conducted a study on the synthesis of quinazolinone and thiazolidinone derivatives, exploring their potential as antimicrobial and antifungal agents. The synthesized compounds were tested against various bacteria and fungi, demonstrating the broad-spectrum antimicrobial efficacy of such derivatives. This research points towards the importance of structural modification in triazole compounds to enhance their biological activities (Desai et al., 2011).
Proton Conductive Membranes
Saito et al. (2010) explored the synthesis of sulfonated polyimide (SPI) copolymers containing triazole units for application in proton exchange membrane fuel cells (PEMFCs). These membranes showed excellent thermal and mechanical stability along with improved proton conductivity under low humidity, highlighting the role of triazole derivatives in enhancing the performance of materials used in energy technologies (Saito et al., 2010).
Synthesis and Biological Activity
Yu-gu (2015) reported on the synthesis and biological activity of Schiff base sulfur ether derivatives containing a triazole unit. Some of these compounds exhibited 100% antifungal activity against specific pathogens, suggesting the potential of triazole derivatives in agricultural applications to protect crops from fungal infections (Yu-gu, 2015).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3S/c1-10-15(20-21-22(10)13-6-2-11(17)3-7-13)16(23)19-12-4-8-14(9-5-12)26(18,24)25/h2-9H,1H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFWACNIMYSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methoxyphenyl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2729745.png)
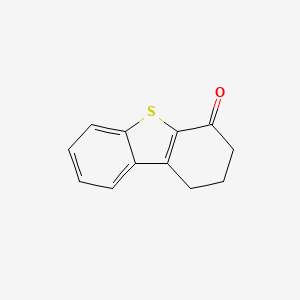
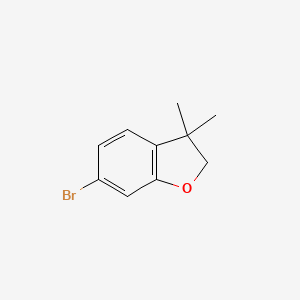
![(2E)-2-[(E)-2-(3,5-dichlorophenoxy)pyridine-3-carbonyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2729748.png)
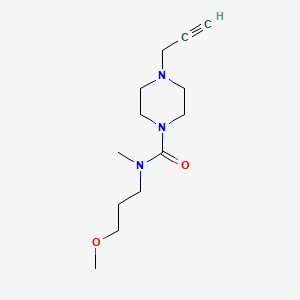
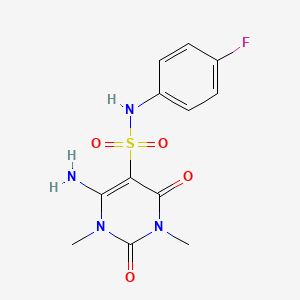

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2729757.png)
![N-[(3-Cyano-4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2729758.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2729759.png)
